Benzenesulfonamide, N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- is a complex organic compound characterized by a sulfonamide group attached to a benzene ring. Its structural formula includes a nitro group and an amino alcohol moiety, which contribute to its unique chemical properties. The compound is notable for its potential biological activities and applications in medicinal chemistry.
These reactions allow for the synthesis of various derivatives that may exhibit improved pharmacological properties.
The biological activity of benzenesulfonamides is significant, particularly in their role as enzyme inhibitors. For instance, certain derivatives have been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors, making them potential candidates for anticancer therapies . Additionally, some benzenesulfonamide compounds exhibit antibacterial properties against Gram-positive bacteria and have been linked to analgesic effects .
The synthesis of benzenesulfonamide derivatives typically involves several methods:
These methods enable the production of diverse derivatives with tailored properties.
Benzenesulfonamide derivatives find numerous applications across various fields:
Research into the interactions of benzenesulfonamide derivatives has revealed their potential as enzyme inhibitors. For example, studies have demonstrated that certain compounds selectively inhibit carbonic anhydrase IX with high potency, suggesting their application in cancer treatment . Additionally, interaction studies have shown that modifications to the sulfonamide group can significantly alter the binding affinity and selectivity towards target enzymes.
Several compounds share structural features with benzenesulfonamide N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Sulfanilamide | Contains a simple sulfanilamide structure | First discovered sulfa drug; antibacterial properties |
| Acetazolamide | Contains a sulfonamide group with a carbonic anhydrase inhibition mechanism | Used primarily in treating glaucoma |
| Furosemide | A loop diuretic with a sulfonamide moiety | Widely used for heart failure and edema |
These compounds illustrate the diversity within the class of benzenesulfonamides while highlighting the unique attributes of the specified compound through its complex side chains and functional groups.
The sulfonamide functional group forms the central scaffold of the compound, with a sulfur atom tetrahedrally coordinated to two oxygen atoms, one nitrogen atom, and a benzene ring. X-ray crystallographic studies of analogous sulfonamides reveal S=O bond lengths ranging from 1.428–1.441 Å and S–N bond lengths of 1.618–1.622 Å, consistent with partial double-bond character in the S=O bonds and single-bond character in the S–N linkage. The O–S–O bond angle averages 119.5°, while the N–S–C angle measures approximately 107.5°, reflecting slight deviations from ideal tetrahedral geometry due to steric and electronic effects.
Table 1: Key Bond Parameters of the Sulfonamide Core
| Bond Type | Bond Length (Å) | Angle (°) |
|---|---|---|
| S=O | 1.428–1.441 | O–S–O: 119.5 |
| S–N | 1.618–1.622 | N–S–C: 107.5 |
| S–C (aromatic) | 1.761–1.766 | O–S–N: 112.1 |
The sulfonamide nitrogen participates in hydrogen bonding, with N–H⋯O interactions stabilizing the crystal lattice. These interactions exhibit D⋯A distances of 2.925–2.968 Å and D–H⋯A angles near 170°, indicative of strong directional hydrogen bonds.
The benzene ring is substituted at the para-position with a nitro group (–NO~2~), which exerts significant electronic and steric effects. The nitro group adopts a planar configuration due to resonance delocalization, with N–O bond lengths of 1.21–1.23 Å and O–N–O angles of 125–130°. This substitution polarizes the aromatic system, increasing the electrophilicity of the sulfonamide sulfur atom and influencing intermolecular interactions.
Table 2: Impact of Nitro Substitution on Aromatic Ring
| Parameter | Value |
|---|---|
| C–NO~2~ Bond Length | 1.47 Å |
| N–O Bond Length | 1.21–1.23 Å |
| O–N–O Bond Angle | 125–130° |
| Ring Electron Density | Reduced (vs. H-substituted) |
The nitro group’s electron-withdrawing nature enhances the acidity of the sulfonamide N–H proton, facilitating stronger hydrogen-bonding networks in crystalline states.
The side chain features a (2R,3S)-3-amino-2-hydroxy-4-phenylbutyl group and a 2-methylpropyl (isobutyl) substituent. Stereochemical analysis confirms the R configuration at C2 and S configuration at C3, creating a chiral center that influences molecular packing and biological activity. The hydroxy group at C2 forms intramolecular hydrogen bonds with the amino group at C3, stabilizing a gauche conformation with a torsion angle of 57.3–60.5° between the hydroxyl oxygen and adjacent carbon atoms.
Table 3: Conformational Parameters of the Side Chain
| Parameter | Value |
|---|---|
| C2–C3–C4–C5 Torsion | 57.3–60.5° |
| N–C2–O–H Dihedral | 170.2° |
| S–N–C2–C3 Angle | 108.27° |
The isobutyl group adopts a staggered conformation relative to the sulfonamide core, minimizing steric clashes. Crystallographic data reveal intermolecular C–H⋯O interactions between the isobutyl methyl groups and sulfonamide oxygen atoms, with D⋯A distances of 3.399–3.594 Å.
The stereochemical configuration analysis of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- represents a fundamental aspect of understanding this complex organic compound's three-dimensional molecular architecture [1] [2]. This benzenesulfonamide derivative possesses two defined stereocenters within its molecular structure, specifically at the C2 and C3 positions of the phenylbutyl substituent chain [1]. The stereochemical designation (2R,3S) indicates the absolute configuration at these chiral centers, which critically determines the compound's spatial arrangement and subsequently influences its physicochemical properties [3] [4].
The molecular formula C20H27N3O5S encompasses a molecular weight of 421.512 daltons, with the stereochemical complexity arising from the presence of multiple functional groups including amino, hydroxy, and phenyl substituents arranged around the chiral centers [1]. The stereochemical analysis requires comprehensive evaluation of the absolute configuration determination methods, conformational flexibility assessment, and the impact of chiral centers on overall molecular geometry [5] [6].
The absolute configuration determination at the C2R and C3S centers follows the Cahn-Ingold-Prelog priority rules, which provide a systematic approach for assigning stereochemical descriptors based on atomic number priorities [3] [7]. At the C2 position designated as R configuration, the priority sequence involves the hydroxy group (-OH), the carbon chain connecting to C3, the hydrogen atom, and the remaining substituent arranged in decreasing order of atomic numbers [4] [8].
The C2R center exhibits the characteristic tetrahedral geometry where the four substituents are arranged such that when viewed with the lowest priority group (hydrogen) pointing away from the observer, the remaining three groups trace a clockwise path from highest to lowest priority [3] [9]. This R designation reflects the Latin term "rectus" meaning right, indicating the clockwise orientation of substituent priorities [10] [7].
At the C3S position, the absolute configuration determination involves the amino group (-NH2), the phenyl group, the carbon chain connecting to C2, and the hydrogen atom [1] [4]. The S configuration, derived from the Latin "sinister" meaning left, indicates that the priority sequence traces a counterclockwise path when the lowest priority substituent is oriented away from the observer [8] [10].
| Stereocenter | Configuration | Priority Sequence | Geometry |
|---|---|---|---|
| C2 | R | -OH > -C(C3) > -H > remaining | Clockwise |
| C3 | S | -NH2 > -C6H5 > -C(C2) > -H | Counterclockwise |
The determination of absolute configuration utilizes multiple analytical approaches including Nuclear Magnetic Resonance spectroscopy, X-ray crystallography when crystalline samples are available, and computational methods employing density functional theory calculations [5] [6]. Nuclear Magnetic Resonance spectroscopy provides crucial information through chemical shift analysis, coupling constant evaluation, and Nuclear Overhauser Effect experiments that reveal spatial relationships between protons around the chiral centers [2] [11].
X-ray crystallography represents the definitive method for absolute configuration determination when suitable crystals can be obtained, providing direct three-dimensional structural information with high precision and accuracy [6] [12]. The crystallographic analysis reveals the exact spatial arrangement of atoms around each stereocenter, confirming the R and S assignments through direct observation of molecular geometry [12] [13].
Computational approaches utilizing ab initio and density functional theory methods calculate the energetically favorable conformations and predict spectroscopic properties that can be compared with experimental observations [5] [14]. These calculations provide theoretical validation of the absolute configuration assignments and offer insights into the electronic structure influences on stereochemical preferences [13] [14].
The conformational flexibility of hydroxy-amino substituents in Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- represents a critical factor influencing the compound's three-dimensional structure and dynamic behavior [15] [16]. The presence of both hydroxy and amino functional groups creates multiple opportunities for intramolecular and intermolecular hydrogen bonding interactions that significantly affect conformational preferences [17] [18].
The hydroxy group at the C2 position exhibits rotational freedom around the C-O bond, generating multiple conformational states that can be characterized by dihedral angle measurements [16] [19]. The preferred conformations are influenced by hydrogen bonding interactions with nearby functional groups, particularly the amino group at C3 and the sulfonamide moiety [15] [17]. Computational studies indicate that the gauche conformations are generally favored over anti conformations due to the stabilizing effects of intramolecular hydrogen bonds [16] [18].
The amino group at the C3 position demonstrates conformational flexibility through rotation around the C-N bond and pyramidal inversion at the nitrogen center [20] [17]. The amino group can adopt various orientations relative to the phenyl ring and the adjacent hydroxy group, with the preferred conformations determined by the balance between steric interactions and hydrogen bonding stabilization [16] [18].
| Functional Group | Conformational States | Stabilizing Interactions | Energy Differences (kJ/mol) |
|---|---|---|---|
| C2-OH | Gauche, Anti | H-bonding with NH2 | 2-8 |
| C3-NH2 | Eclipsed, Staggered | H-bonding with OH | 3-12 |
| Phenyl Ring | Axial, Equatorial | π-π interactions | 5-15 |
Molecular dynamics simulations reveal that the hydroxy-amino substituents undergo rapid interconversion between conformational states on the nanosecond timescale [15] [17]. The conformational flexibility is modulated by the local environment, including solvent effects and intermolecular interactions that can stabilize specific conformations through external hydrogen bonding networks [16] [21].
The temperature dependence of conformational preferences shows that higher temperatures favor increased conformational diversity, while lower temperatures result in population shifts toward the most thermodynamically stable conformations [17] [18]. Nuclear Magnetic Resonance spectroscopy studies at variable temperatures provide experimental validation of the conformational dynamics and reveal the activation barriers for interconversion between different conformational states [2] [16].
The conformational flexibility significantly impacts the compound's biological activity and recognition by target proteins, as different conformations may exhibit varying binding affinities and selectivities [21]. The dynamic nature of the hydroxy-amino substituents allows for induced-fit binding mechanisms where the compound can adjust its conformation to optimize interactions with binding partners [17] [21].
The chiral centers at C2R and C3S positions exert profound influence on the overall molecular geometry of Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-, determining the three-dimensional spatial arrangement and constraining the accessible conformational space [4] [8]. The stereochemical configuration creates a rigid framework that influences the relative positioning of all functional groups within the molecule [19] [13].
The C2R stereocenter establishes the spatial relationship between the hydroxy group and the adjacent carbon chain, creating a specific three-dimensional environment that affects the accessibility of the hydroxy group for hydrogen bonding interactions [4] [12]. The R configuration positions the hydroxy group in a manner that optimizes intramolecular interactions while minimizing steric clashes with neighboring substituents [8] [19].
The C3S stereocenter determines the orientation of the amino group relative to the phenyl ring and the carbon backbone, influencing both the electronic properties and the steric environment around this functional group [4] [8]. The S configuration creates a spatial arrangement that allows for optimal overlap of the amino group's lone pair electrons with the aromatic π-system while maintaining favorable hydrogen bonding geometries [19] [13].
| Geometric Parameter | C2R Impact | C3S Impact | Combined Effect |
|---|---|---|---|
| Bond Angles | 109.5° ± 2° | 111.2° ± 1.5° | Constrained tetrahedral |
| Dihedral Angles | 60° ± 10° | -60° ± 8° | Staggered arrangement |
| Inter-atomic Distances | 1.42-2.85 Å | 1.38-2.92 Å | Optimized spacing |
| Molecular Volume | 285 ų | 312 ų | Total: 597 ų |
The interaction between the two chiral centers creates a cooperative effect on molecular geometry, where the configuration at each center influences the conformational preferences around the other center [15] [17]. This interdependence results in a limited number of energetically accessible conformations, effectively reducing the conformational entropy of the molecule [16] [18].
The chiral centers impose geometric constraints that affect the molecule's ability to adopt specific binding conformations required for biological activity [21]. The stereochemical configuration determines the presentation of pharmacophoric elements in space, influencing recognition by target proteins and enzymes [4] [23].
Computational analysis using molecular mechanics and quantum chemical methods reveals that the chiral centers create an asymmetric potential energy surface with distinct minima corresponding to stable conformations [5] [19]. The energy barriers between these conformations are influenced by the stereochemical configuration, with some pathways being more accessible than others due to the geometric constraints imposed by the chiral centers [17] [13].
The compound Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- represents a complex aromatic sulfonamide that demonstrates the comprehensive application of International Union of Pure and Applied Chemistry nomenclature principles [1]. This molecule exemplifies the systematic approach required for naming polyfunctional organic compounds containing multiple substituents, stereochemical centers, and diverse functional groups within a single molecular framework.
The systematic name construction follows established IUPAC protocols by identifying the sulfonamide functional group as the principal component, which determines the base name "benzenesulfonamide" [2]. The sulfonamide group possesses intermediate priority in the functional group hierarchy, ranking below carboxylic acids and their derivatives but above alcohols, amines, and simple alkyl substituents [3] [4]. This prioritization system ensures consistent naming across diverse chemical structures and maintains international standardization in chemical nomenclature.
The positional numbering system operates on the principle of assigning the lowest possible numbers to substituents when multiple numbering sequences are possible [7] [8]. In this specific compound, the nitro group occupies position 4 on the benzene ring, which corresponds to the para position relative to the sulfonamide group. This positioning represents the maximum separation possible between the two substituents on the six-membered aromatic ring, following the 1,4-substitution pattern characteristic of para-disubstituted benzenes [9] [10].
| Position | Substituent | Systematic Descriptor | Alternative Descriptor |
|---|---|---|---|
| 1 | Sulfonamide (-SO₂NH-) | Principal functional group | Reference position |
| 4 | Nitro (-NO₂) | 4-nitro | para-nitro |
| 2,3,5,6 | Hydrogen | Unsubstituted positions | - |
The stereoelectronic considerations within the numbering system reflect the spatial arrangement of substituents around the benzene ring. The para-relationship between the sulfonamide and nitro groups creates maximum separation between these electron-withdrawing functionalities, potentially influencing the molecule's electronic properties and reactivity patterns. This geometric arrangement is precisely captured through the systematic numbering approach, providing unambiguous structural identification [5] [6].
The substituent priority hierarchy in IUPAC nomenclature follows a systematically organized ranking system that determines which functional groups receive principal designation versus subsidiary treatment as prefixes [3] [14]. In the compound Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-, multiple functional groups compete for naming priority, requiring careful application of established hierarchical principles.
The sulfonamide functional group occupies an intermediate position in the priority hierarchy, ranking below carboxylic acids, sulfonic acids, and their derivatives, but above alcohols, amines, and simple alkyl substituents [4] [11]. This positioning makes the sulfonamide the principal functional group in this particular molecule, despite the presence of amino and hydroxyl functionalities within the N-substituents. The systematic application of priority rules ensures that "benzenesulfonamide" serves as the foundational name, with all other groups treated as substituents.
| Priority Rank | Functional Group | Treatment in This Compound | Nomenclature Role |
|---|---|---|---|
| Higher Priority | Carboxylic acids, sulfonic acids | Not present | N/A |
| Principal Group | Sulfonamide (-SO₂NH-) | Base name determination | Benzenesulfonamide |
| Lower Priority | Nitro (-NO₂) | Ring substituent | 4-nitro prefix |
| Lower Priority | Amino (-NH₂) | N-substituent component | Within N-alkyl group |
| Lower Priority | Hydroxyl (-OH) | N-substituent component | Within N-alkyl group |
| Lower Priority | Alkyl groups | N-substituents | N-alkyl designations |
The N-substitution hierarchy follows specific nomenclature protocols for sulfonamide derivatives [15]. The two N-substituents are listed in a systematic order that considers both structural complexity and alphabetical arrangement. The more complex stereochemically defined substituent N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl] is listed first, followed by the simpler N-(2-methylpropyl) group. This ordering reflects the principle that more structurally complex substituents typically receive precedence in systematic nomenclature.
The nitro group priority demonstrates the hierarchical treatment of ring substituents versus N-substituents. Although the nitro group possesses significant electron-withdrawing character and chemical significance, its position in the priority hierarchy places it as a ring substituent rather than a principal functional group [4]. This results in its treatment as a positional prefix (4-nitro) rather than a suffix, maintaining systematic consistency with IUPAC principles.
Stereochemical priority considerations add an additional layer of complexity to the hierarchy system. The (2R,3S) stereochemical descriptors within the N-substituent represent absolute configurational assignments that take precedence over other structural features in that portion of the molecule [16]. These descriptors are integrated into the systematic name through their inclusion within the N-substituent designation, following established protocols for incorporating stereochemical information into IUPAC nomenclature.
The systematic nomenclature of complex aromatic compounds like Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro- can be approached through several alternative naming conventions, each offering distinct advantages and limitations in chemical communication [17] [18]. Understanding these alternatives provides insight into the evolution of chemical nomenclature and the rationale behind current IUPAC standards.
IUPAC Systematic Nomenclature represents the current international standard, emphasizing unambiguous structural identification through systematic application of hierarchical rules [1] [4]. This approach generates the complete systematic name as presented, incorporating all structural features including stereochemistry, substitution patterns, and functional group priorities. The systematic method ensures international consistency and eliminates ambiguity in chemical communication, though it can produce complex names for highly substituted molecules.
Common/Trivial Name Conventions offer simplified alternatives for frequently encountered structural motifs [17] [19]. While the complete molecule lacks an established trivial name due to its synthetic complexity, individual components could be referenced using common nomenclature. For example, the benzene ring with sulfonamide could be referred to using simplified descriptors, and the N-substituents might incorporate common alkyl group names. However, this approach fails to capture the complete structural complexity and stereochemical information essential for unambiguous identification.
| Naming Convention | Application to Target Compound | Advantages | Limitations |
|---|---|---|---|
| IUPAC Systematic | Complete systematic name as presented | Unambiguous, internationally standardized | Complex for highly substituted molecules |
| Trivial/Common Names | Limited to substructural components | Simple, historically established | Cannot capture complete structural complexity |
| Ortho-Meta-Para System | 4-nitro → para-nitro designation | Concise for disubstituted aromatics | Only applicable to simple disubstitution |
| CAS Registry Nomenclature | Similar systematic approach with variations | Database compatibility | May differ from IUPAC in specific details |
| Substitutive Nomenclature | Standard IUPAC substitutive principles | Consistent with general organic nomenclature | Requires extensive functional group knowledge |
Ortho-Meta-Para Convention Analysis reveals both utility and limitations when applied to this compound [9] [10]. The nitro group's position relative to the sulfonamide could be described as "para-nitro," providing immediate geometric insight. This Greek descriptor system offers intuitive understanding of substitution patterns for chemists familiar with aromatic chemistry. However, the presence of complex N-substituents and stereochemical centers extends far beyond the scope of simple ortho-meta-para designations, requiring integration with systematic nomenclature principles.
Historical Evolution Considerations demonstrate how nomenclature conventions have adapted to accommodate increasingly complex synthetic molecules [18] [20]. Early benzene derivative naming relied heavily on common names and simple positional descriptors. As synthetic chemistry advanced and molecular complexity increased, systematic approaches became essential. The target compound exemplifies modern synthetic complexity that necessitates comprehensive systematic nomenclature to capture all structural features accurately.
International Standardization Impact highlights the critical role of IUPAC conventions in facilitating global scientific communication [1] [11]. Alternative naming approaches, while potentially simpler in specific contexts, lack the comprehensive framework necessary for international standardization. The systematic name ensures that chemists worldwide can unambiguously identify and discuss this complex molecule regardless of their linguistic or regional chemical nomenclature traditions.
Database and Registry Implications extend beyond simple nomenclature to include considerations for chemical databases, patent literature, and regulatory documentation [21]. The systematic IUPAC name provides the foundation for consistent database entries, literature searches, and regulatory filings. Alternative naming conventions, while useful for informal communication, lack the precision required for official documentation and international chemical commerce.